molecular formula C13H17Cl2N3O3S B4554782 N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

Cat. No.: B4554782
M. Wt: 366.3 g/mol
InChI Key: ISDBPZIWFPUVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is a useful research compound. Its molecular formula is C13H17Cl2N3O3S and its molecular weight is 366.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0367680 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These compounds, including N-substituted acetamide derivatives, were tested against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. One compound, in particular, showed promising activity as a growth inhibitor for these bacteria, suggesting potential applications in antibacterial treatments (Iqbal et al., 2017).

Biological Screening for Antibacterial, Antifungal, and Anthelmintic Activity

Another study synthesized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) and screened them for their antibacterial, antifungal, and anthelmintic activities. Some of these compounds showed significant biological activities, highlighting their potential as multifunctional agents for combating various infections (Khan et al., 2019).

Enzyme Inhibition and Potential for Alzheimer's Disease Treatment

A study explored synthetic multifunctional amides as therapeutic agents for Alzheimer's disease through enzyme inhibition. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential application in developing treatments for Alzheimer's disease (Hassan et al., 2018).

Pain Relief in Rat Models

Research on a novel diamide compound, 2-(2-(4-((4-chlorophenyl)(phenyl)methyl) piperazin-1-yl)-2-oxoethylamino)-N-(3,4,5-trimethoxybenzyl)acetamide (HYP-1), showed it could bind to voltage-gated sodium channels and exhibited potent inhibitory activity against Na+ currents of rat dorsal root ganglia sensory neuron. This compound demonstrated analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models, suggesting its utility as a pain relief agent (Kam et al., 2012).

Synthesis and Molecular Docking Studies

Synthesis, molecular docking, and biological potentials of new acetamide derivatives were investigated for their antimicrobial and anticancer activities. This research demonstrates the importance of molecular docking in understanding the interactions between synthesized compounds and biological targets, paving the way for the design of potent antimicrobial and anticancer agents (Mehta et al., 2019).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O3S/c1-22(20,21)18-6-4-17(5-7-18)9-13(19)16-10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBPZIWFPUVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.